molecular formula C12H14Cl2O3 B8740125 2-Chloroethyl 2-(4-chlorophenoxy)-2-methylpropionate CAS No. 52161-12-3

2-Chloroethyl 2-(4-chlorophenoxy)-2-methylpropionate

Cat. No. B8740125
Key on ui cas rn: 52161-12-3
M. Wt: 277.14 g/mol
InChI Key: IUAXUYMFMHJWHL-UHFFFAOYSA-N
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Patent
US04118583

Procedure details

107.3 g (0.5 mole) of p-chlorophenoxy-2-methylpropionic acid are dissolved in 241.5 g (3 moles) of 2-chloroethanol. The solution is saturated with HCl gas. The excess of solvent is distilled under 11 Torr. The ester is distilled under 0.02 Torr, at a temperature of 97°-98°.
Quantity
107.3 g
Type
reactant
Reaction Step One
Quantity
241.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:14]=[CH:13][C:5]([O:6][C:7]([CH3:12])([CH3:11])[C:8]([OH:10])=[O:9])=[CH:4][CH:3]=1.[Cl:15][CH2:16][CH2:17]O.Cl>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:6][C:7]([CH3:12])([CH3:11])[C:8]([O:10][CH2:17][CH2:16][Cl:15])=[O:9])=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
107.3 g
Type
reactant
Smiles
ClC1=CC=C(OC(C(=O)O)(C)C)C=C1
Name
Quantity
241.5 g
Type
reactant
Smiles
ClCCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The excess of solvent is distilled under 11 Torr
DISTILLATION
Type
DISTILLATION
Details
The ester is distilled under 0.02 Torr, at a temperature of 97°-98°

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(OC(C(=O)OCCCl)(C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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